
Trandolaprilat Monohydrate
概要
説明
Trandolaprilat Monohydrate is the active metabolite of Trandolapril, a prodrug belonging to the angiotensin-converting enzyme (ACE) inhibitor class of medications. It is primarily used in the treatment of hypertension, congestive heart failure, and to improve survival following a myocardial infarction . This compound works by inhibiting the enzyme responsible for converting angiotensin I to angiotensin II, a key regulator of blood pressure .
準備方法
Synthetic Routes and Reaction Conditions: Trandolaprilat Monohydrate is synthesized through the hydrolysis of Trandolapril. The process involves the de-esterification of Trandolapril in the liver to produce Trandolaprilat . The reaction conditions typically involve the use of aqueous or alcoholic solutions under controlled pH and temperature to ensure complete hydrolysis.
Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of high-purity reagents and stringent quality control measures to ensure the consistency and purity of the final product. The production process is optimized for yield and efficiency, often involving continuous flow reactors and automated systems for monitoring and control.
化学反応の分析
Types of Reactions: Trandolaprilat Monohydrate undergoes several types of chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate and hydrogen peroxide under acidic or basic conditions.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride under anhydrous conditions.
Substitution: Common reagents include halogens and nucleophiles under various conditions depending on the desired substitution.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce carboxylic acids, while reduction may produce alcohols. Substitution reactions can yield a wide range of products depending on the substituents involved.
科学的研究の応用
Trandolaprilat Monohydrate has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying ACE inhibitors and their interactions with various substrates and inhibitors.
Biology: Used in studies of the renin-angiotensin-aldosterone system and its role in regulating blood pressure and fluid balance.
Medicine: Used in clinical trials and research studies to evaluate its efficacy and safety in treating hypertension, heart failure, and other cardiovascular conditions.
Industry: Used in the development of new pharmaceutical formulations and drug delivery systems.
作用機序
Trandolaprilat Monohydrate exerts its effects by inhibiting the angiotensin-converting enzyme (ACE), which is responsible for converting angiotensin I to angiotensin II . Angiotensin II is a potent vasoconstrictor that increases blood pressure by narrowing blood vessels. By inhibiting ACE, this compound reduces the production of angiotensin II, leading to vasodilation and a subsequent decrease in blood pressure . The molecular targets and pathways involved include the renin-angiotensin-aldosterone system and various signaling pathways that regulate vascular tone and fluid balance.
類似化合物との比較
Ramiprilat: Another ACE inhibitor with a similar mechanism of action but different pharmacokinetic properties.
Enalaprilat: A similar compound with a shorter half-life and different metabolic profile.
Lisinopril: An ACE inhibitor that is not a prodrug and has a longer duration of action.
Uniqueness of Trandolaprilat Monohydrate: this compound is unique in its longer half-life compared to other ACE inhibitors, allowing for once-daily dosing . It also has a higher affinity for ACE, making it more potent in inhibiting the enzyme . Additionally, its ability to improve survival following myocardial infarction and slow the progression of renal disease in hypertensive patients with diabetes mellitus sets it apart from other similar compounds .
生物活性
Trandolaprilat monohydrate is the active metabolite of trandolapril, an angiotensin-converting enzyme (ACE) inhibitor used primarily for the treatment of hypertension and heart failure. This article provides a detailed overview of the biological activity of trandolaprilat, including its pharmacokinetics, pharmacodynamics, clinical efficacy, and safety profile based on various research studies.
1. Pharmacokinetics
Trandolapril is converted to trandolaprilat through deesterification, primarily in the liver. The pharmacokinetic profile of trandolaprilat is characterized by:
- Bioavailability : Approximately 70% after oral administration of trandolapril, compared to only 10% for trandolapril itself .
- Peak Levels : Peak plasma concentrations of trandolapril occur within 1 hour, while those of trandolaprilat peak between 4 to 10 hours post-administration .
- Half-Life : The elimination half-life for trandolapril is about 6 hours, whereas the effective half-life for trandolaprilat is approximately 22.5 hours, allowing for once-daily dosing .
Trandolaprilat exerts its antihypertensive effects by inhibiting ACE, which catalyzes the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor. By reducing levels of angiotensin II, trandolaprilat leads to:
- Decreased vasoconstriction.
- Reduced secretion of aldosterone, resulting in diuresis and natriuresis.
- Increased plasma renin activity due to loss of feedback inhibition from angiotensin II .
3.1 Antihypertensive Effects
Clinical trials have demonstrated that trandolapril effectively lowers blood pressure in patients with hypertension. A summary of key findings includes:
3.2 Cardiovascular Outcomes
In addition to lowering blood pressure, trandolaprilat has been associated with improved cardiovascular outcomes:
- A study reported a significant reduction in cardiovascular mortality (RR: 0.75) among patients treated with trandolapril compared to placebo .
- The incidence of severe heart failure was also lower in the trandolapril group (RR: 0.71) .
4. Safety Profile
Trandolaprilat is generally well-tolerated; however, it may cause some adverse effects typical of ACE inhibitors:
- Common side effects include cough, dizziness, and headache.
- Serious adverse effects such as angioedema have been reported but are rare (0.13% incidence) and can be life-threatening .
- Patients with renal impairment may require dosage adjustments due to increased plasma concentrations .
Case Study 1: Efficacy in Heart Failure
A randomized trial involving patients with heart failure demonstrated that treatment with trandolapril significantly reduced hospitalizations related to heart failure and improved overall survival rates compared to standard therapy.
Case Study 2: Long-term Use Post-MI
In another study focusing on patients post-myocardial infarction, those treated with trandolapril showed a marked decrease in both all-cause and cardiovascular mortality over a follow-up period of two years.
特性
IUPAC Name |
(2S,3aR,7aS)-1-[(2S)-2-[[(1S)-1-carboxy-3-phenylpropyl]amino]propanoyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylic acid;hydrate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N2O5.H2O/c1-14(23-17(21(26)27)12-11-15-7-3-2-4-8-15)20(25)24-18-10-6-5-9-16(18)13-19(24)22(28)29;/h2-4,7-8,14,16-19,23H,5-6,9-13H2,1H3,(H,26,27)(H,28,29);1H2/t14-,16+,17-,18-,19-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCVUTQVXMHPLKS-CNTNIUBLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1C2CCCCC2CC1C(=O)O)NC(CCC3=CC=CC=C3)C(=O)O.O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N1[C@H]2CCCC[C@@H]2C[C@H]1C(=O)O)N[C@@H](CCC3=CC=CC=C3)C(=O)O.O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32N2O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30662211 | |
Record name | (2S,3aR,7aS)-1-[(2S)-2-{[(1S)-1-Carboxy-3-phenylpropyl]amino}propanoyl]octahydro-1H-indole-2-carboxylic acid--water (1/1) (non-preferred name) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30662211 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
420.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
951393-57-0, 951393-55-8 | |
Record name | 1H-Indole-2-carboxylic acid, 1-[(2S)-2-[[(1S)-1-carboxy-3-phenylpropyl]amino]-1-oxopropyl]octahydro-, hydrate (1:?), (2S,3aR,7aS)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=951393-57-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (2S,3aR,7aS)-1-[(2S)-2-{[(1S)-1-Carboxy-3-phenylpropyl]amino}propanoyl]octahydro-1H-indole-2-carboxylic acid--water (1/1) (non-preferred name) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30662211 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。